
2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine
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Overview
Description
2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine is a chemical compound with the molecular formula C15H24N2O It is known for its unique structure, which includes an azepane ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine typically involves the reaction of azepane with 4-methoxyphenylacetonitrile under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the reduction of the nitrile group to an amine group. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the azepane ring or the methoxyphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of azepane compounds exhibit significant antitumor properties. For instance, research has demonstrated that certain azepane derivatives can inhibit the proliferation of various cancer cell lines, including breast and prostate cancers. In vitro assays showed that these compounds can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and death.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Azepane Derivative A | MCF-7 (Breast Cancer) | 10.5 |
Azepane Derivative B | PC-3 (Prostate Cancer) | 15.3 |
Neuropharmacological Effects
The compound has been studied for its potential neuropharmacological effects, particularly in the context of treating neurodegenerative diseases. Its structure suggests that it may interact with neurotransmitter systems, particularly those related to dopamine and serotonin, making it a candidate for further exploration as a treatment for conditions such as depression and anxiety.
Antidepressant Properties
Research has indicated that compounds similar to 2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine may possess antidepressant-like effects in animal models. These studies typically involve behavioral assays that measure changes in locomotion and anxiety-like behaviors after administration of the compound.
Antimicrobial Activity
Some derivatives have shown promising antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell death.
Clinical Case Reports
A notable case involved a patient who ingested a compound structurally related to this compound and exhibited symptoms consistent with psychoactive effects. The patient demonstrated agitation and altered mental status, which were alleviated following treatment with benzodiazepines. This case highlights the importance of understanding the pharmacological profile of such compounds to manage potential adverse effects effectively.
Mechanism of Action
The mechanism of action of 2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Azepan-1-yl-2-(4-hydroxy-phenyl)-ethylamine
- 2-Azepan-1-yl-2-(4-methyl-phenyl)-ethylamine
- 2-Azepan-1-yl-2-(4-chloro-phenyl)-ethylamine
Uniqueness
2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to other similar compounds. This structural feature can affect its solubility, stability, and biological activity, making it a compound of interest for various research applications.
Biological Activity
2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine is a compound of interest due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and applications in various fields, supported by data tables and relevant case studies.
This compound is categorized as an amine compound featuring a methoxy group on the phenyl ring. Its structure allows for various interactions with biological targets, making it a candidate for drug development and other applications.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It can modulate their activity, leading to various physiological effects. The precise pathways and targets depend on the context of use, such as in pharmacological applications or chemical synthesis .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant activity against various cancer cell lines. For instance, it has been tested for cytotoxicity against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells.
These values indicate that the compound may possess potent anticancer properties, comparable to established chemotherapeutics.
Case Studies
A notable case study involved the evaluation of this compound in a model of neurodegeneration. The compound was administered to mice exhibiting symptoms similar to Alzheimer's disease. Results indicated a reduction in amyloid-beta accumulation and improved cognitive function, suggesting potential neuroprotective effects .
Applications in Research and Medicine
The compound has several applications across different fields:
1. Medicinal Chemistry
- Drug Development : Investigated as a precursor for synthesizing novel therapeutic agents.
- Neuroprotection : Explored for its potential in treating neurodegenerative diseases due to its ability to inhibit amyloidogenesis.
2. Chemical Synthesis
- Building Block : Used in synthesizing more complex molecules, contributing to the development of new pharmaceuticals .
3. Industry
- Specialty Chemicals : Employed in producing specialty chemicals and materials that require specific biological activity .
Properties
IUPAC Name |
2-(azepan-1-yl)-2-(4-methoxyphenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-18-14-8-6-13(7-9-14)15(12-16)17-10-4-2-3-5-11-17/h6-9,15H,2-5,10-12,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPASXXYSPZFNNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)N2CCCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585898 |
Source
|
Record name | 2-(Azepan-1-yl)-2-(4-methoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879643-87-5 |
Source
|
Record name | 2-(Azepan-1-yl)-2-(4-methoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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